1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea
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Description
1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Anticancer Applications
The research on derivatives of 1,2,4-oxadiazoles, such as the compound , has shown promising anticancer properties. For instance, compounds with 1,2,4-oxadiazole rings have been identified as novel apoptosis inducers through high-throughput screening assays. These compounds demonstrate good activity against breast and colorectal cancer cell lines by inducing apoptosis and arresting cells in the G(1) phase. The molecular target for these compounds has been identified as TIP47, an IGF II receptor-binding protein, suggesting their potential as anticancer agents (Zhang et al., 2005).
Synthesis and Characterization
The synthesis of urea and thiourea derivatives bearing the 1,2,4-oxadiazole ring involves the reaction of 5-chloromethyl-3-aryl-1,2,4-oxadiazoles with phenyl isocyanate and isothiocyanate. This method provides a rapid and efficient way to synthesize these compounds, which are characterized by FTIR, 1H NMR, 13C NMR, and elemental analysis techniques. The developed methodology underscores the versatility and potential biological activity of these compounds, highlighting their significance in medicinal chemistry and pharmaceutical research (Ölmez & Waseer, 2020).
Antibacterial and Antifungal Activities
Research on 1,2,4-oxadiazole derivatives also extends to their antibacterial and antifungal properties. Novel synthesis pathways have led to compounds that exhibit significant activity against various microorganisms. For example, compounds incorporating the 1,3,4-oxadiazole moiety have been tested for their MIC against different bacteria and fungi, revealing their potential as broad-spectrum antimicrobial agents. This opens up new avenues for the development of antimicrobial drugs based on the 1,2,4-oxadiazole scaffold, with the possibility of addressing drug resistance issues (Patel et al., 2010).
properties
IUPAC Name |
1-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O2S2/c12-6-4-5(8(13)21-6)9-16-17-11(19-9)15-10(18)14-7-2-1-3-20-7/h1-4H,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDENXMXGICDOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea |
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